molecular formula C24H19F3N6O B4535705 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B4535705
M. Wt: 464.4 g/mol
InChI Key: USGNLCMTLMGOLK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles that have attracted attention due to their broad range of biological activities and their potential as pharmacological agents. The specific compound mentioned falls within this category, and its study can contribute to the understanding of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes starting from suitable precursors. For example, Wang et al. (2018) described the synthesis of a related pyrazolo[1,5-a]pyrimidine compound through a nine-step process starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, achieving overall yields of 13-14% (Wang et al., 2018). This method highlights the complexity and the meticulous conditions required for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For instance, the crystal structure of a similar pyrazolo[1,5-a]pyrimidine compound was determined by Liu et al. (2016), showcasing its distinct molecular framework (Liu et al., 2016).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical transformations, including alkylation, acylation, and cyclization. These reactions expand the chemical diversity and potential applications of these compounds. For example, Buriol et al. (2013) utilized ultrasound irradiation to synthesize pyrazolo[1,5-a]pyrimidines, demonstrating an efficient method for constructing these heterocycles (Buriol et al., 2013).

properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N6O/c1-31(14-18-9-10-28-32(18)2)23(34)20-13-22-29-19(12-21(24(25,26)27)33(22)30-20)17-8-7-15-5-3-4-6-16(15)11-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGNLCMTLMGOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC5=CC=CC=C5C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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